![molecular formula C10H8N2S B2933043 3-Quinolinecarbothioamide CAS No. 1195587-35-9](/img/structure/B2933043.png)
3-Quinolinecarbothioamide
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Overview
Description
3-Quinolinecarbothioamide is a chemical compound that belongs to the class of quinoline carboxamides . It is a small molecule with potential anti-inflammatory properties .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been a topic of interest due to their reactivity as intermediates in the synthesis of quinoline analogues and their ring-expanded derivatives . A method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed .
Chemical Reactions Analysis
Quinoline-3-carboxamides have shown reactivity as intermediates in the synthesis of quinoline analogues and their ring-expanded derivatives . They have been used in various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .
Scientific Research Applications
Anticancer Activity
3-Quinolinecarbothioamide derivatives have shown promising results as anticancer agents . They exhibit anti-proliferative activities by inducing apoptosis in cancer cells. For instance, certain derivatives have been tested against cell lines like MCF-7 (breast cancer), CACO (colon cancer), HepG-2 (hepatocellular carcinoma), and HCT-116 (colorectal cancer), showing good activities compared to the standard drug Doxorubicin . These compounds can trigger cell death by down-regulating Bcl-2 and up-regulating BAX and Caspase-3, which are key players in the apoptotic pathway .
Pim-1 Kinase Inhibition
The Pim-1 kinase is a protein kinase involved in cell survival and proliferation, making it a target for cancer therapy. 3-Quinolinecarbothioamide derivatives have been found to inhibit Pim-1 kinase activity. One study reported that a particular derivative, compound 3e, was the most active, with an inhibition percentage of 82.27% and an IC50 value of 0.11, indicating its potential as a Pim-1 kinase inhibitor .
Selective Cytotoxicity
In the quest for cancer treatments, it’s crucial to find compounds that are selectively cytotoxic to cancer cells while sparing normal cells. 3-Quinolinecarbothioamide derivatives have been evaluated for their cytotoxic effects, showing high selectivity for cancer cells with IC50 values greater than 113 μM for normal human cells (WI-38), which suggests a lower risk of general toxicity .
Oral Bioavailability
The pharmacokinetic properties of a drug are vital for its success as a therapeutic agent. The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 3-Quinolinecarbothioamide derivatives has been assessed in silico, revealing that the most potent compounds are orally bioavailable without penetrating the blood–brain barrier. This makes them suitable candidates for oral administration in cancer therapy .
Synthetic Routes and Medicinal Significance
Quinoline and its derivatives, including 3-Quinolinecarbothioamide, are significant in medicinal chemistry due to their broad spectrum of bioactivity. They have been synthesized through traditional and green synthetic approaches, highlighting their importance in creating sustainable chemical processes .
Broad Spectrum of Bioactivity
Quinoline derivatives are known for their wide range of biological responses. They have been used in drug discovery programs for their anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities. This broad spectrum makes 3-Quinolinecarbothioamide a versatile compound in medicinal chemistry research .
Mechanism of Action
Target of Action
The primary target of 3-Quinolinecarbothioamide is S100A9 , a molecule expressed on the surface of various monocyte populations in the peripheral blood . S100A9 plays a crucial role in promoting inflammation and interacts with pro-inflammatory receptors .
Mode of Action
3-Quinolinecarbothioamide, like other quinoline-3-carboxamides, activates natural killer (NK) cells via the aryl hydrocarbon receptor and increases their DNAM-1 cell surface expression . This activation improves the cytotoxicity of NK cells against certain types of cells and augments their immunoregulatory functions . The immunosuppressive effect of activated NK cells is due to decreasing MHC class II antigen presentation .
Biochemical Pathways
The compound affects the DDR pathway, which is crucial for radiosensitizing cancer cells . It targets the ATM kinase, a key mediator of the DDR pathway . The compound’s interaction with this pathway leads to the inhibition of kinases that cancer cells exploit for their survival .
Pharmacokinetics
These studies suggest that quinoline-3-carboxamides are orally bioavailable without blood-brain barrier penetration . .
Result of Action
The compound’s action results in the suppression of CNS autoimmunity and strengthening of tumor surveillance . It also shows promising anti-proliferative activities against selected cancer cell lines .
Future Directions
properties
IUPAC Name |
quinoline-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAXSPIOGDQKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-3-carbothioamide |
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